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molecular formula C9H13N3 B1341254 5-(Pyrrolidin-1-yl)pyridin-2-amine CAS No. 937623-38-6

5-(Pyrrolidin-1-yl)pyridin-2-amine

Cat. No. B1341254
M. Wt: 163.22 g/mol
InChI Key: JPBRHMIVZVUWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120812B2

Procedure details

410 mg (2.12 mmol) of the product obtained in step 25.1 are hydrogenated in the presence of 10% Pd/C at atmospheric pressure at 35° C. The solution obtained is evaporated under reduced pressure to give 321 mg of 5-pyrrolidin-1-ylpyridin-2-ylamine.
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:6][N:5]=1)([O-])=O>[Pd]>[N:10]1([C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[N:5][CH:6]=2)[CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
410 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=NC=C(C=C1)N1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
CUSTOM
Type
CUSTOM
Details
is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 321 mg
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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